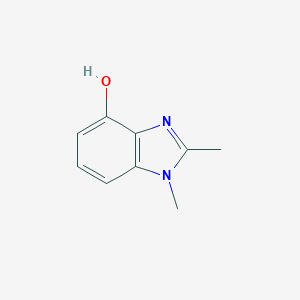
3,5-Bis(tert-butyldiphenylsilyloxy)benzyl Alcohol
Übersicht
Beschreibung
Synthesis Analysis
Synthesis of organosilicon compounds, such as those related to "3,5-Bis(tert-butyldiphenylsilyloxy)benzyl Alcohol," often involves reactions between silanes and alcohols or benzyl halides. For example, bis(trimethylsilyl)aminothiophosphorane reacts with alcohols to form compounds with a distorted tetrahedral environment around the central atom, indicative of the complex synthesis pathways possible for organosilicon compounds (Kovalenko et al., 2015).
Molecular Structure Analysis
Molecular structures of compounds similar to "this compound" feature complex arrangements, often with stereocenters and distorted geometries. For example, the structure of a related organosilicon compound showcases a central atom with a distorted tetrahedral configuration, leading to the formation of stereocenters due to crystal symmetry (Kovalenko et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving organosilicon compounds can include photochemical heterolysis, where photolysis of similar compounds in alcoholic solvents produces solvent-incorporated adducts, demonstrating the reactivity of these molecules under light exposure (Perrotta, Winter, & Falvey, 2011).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystallinity of organosilicon compounds are influenced by their molecular structure. For instance, the solubility and reaction conditions can significantly impact the synthesis and applications of such compounds, as evidenced by research on similar organosilicon structures (Hsueh, Huang, & Lin, 2002).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds and stability, are crucial for understanding the behavior of organosilicon compounds. For instance, aerobic oxidation reactions involving copper complexes highlight the potential of organosilicon compounds to undergo selective oxidation processes (Ahmad et al., 2009).
Wissenschaftliche Forschungsanwendungen
Photochemical Heterolysis : A study on 3,5-bis(dimethylamino)benzyl alcohols and esters, related to 3,5-Bis(tert-butyldiphenylsilyloxy)benzyl Alcohol, found that photolysis in alcoholic solvents produces solvent-incorporated adducts and ethers, indicating potential for photochemical applications (Perrotta, Winter, & Falvey, 2011).
Synthesis of Tin Complexes : Research into bis-(3,5-di-tert-butyl-2-phenol)oxamide, a compound related to this compound, led to the synthesis of new hexacyclic bimetallic tin compounds, indicating potential for creating novel organometallic structures (Jiménez‐Pérez et al., 2000).
Asymmetric Hydrogenation of Alkenes : A study on phosphine ligands, which are structurally similar to this compound, demonstrated their utility in the asymmetric hydrogenation of functionalized alkenes. This suggests potential applications in the synthesis of chiral pharmaceutical ingredients (Imamoto et al., 2012).
Synthesis of Tetrahydrolipstatin : Research involving the use of β-silyl ester and allylsilane, compounds related to this compound, was crucial in the synthesis of Tetrahydrolipstatin, a drug used for treating obesity. This highlights the compound's potential in pharmaceutical synthesis (Fleming & Lawrence, 1998).
Isomerization Reaction of Olefin : A study on a related compound, methyl 5-(tert-butyldiphenylsilyl)oxy-2-pentenoate, showed that it undergoes isomerization when treated with ruthenium catalysts. This indicates potential applications in organic synthesis and catalysis (Wakamatsu et al., 2000).
Aerobic Oxidation of Alcohols : Research on bis(3,5-di-tert-butylsalicylaldimine)copper(II) complexes, related to this compound, demonstrated their effectiveness in the catalytic oxidation of alcohols, indicating potential in green chemistry applications (Ahmad et al., 2009).
Polymerization of Cyclic Ethers : A study involving aluminum benzyl alcoholate bis(2,6-di-tert-butyl-4-methylphenolate), a compound structurally similar to this compound, found it effective in polymerizing four-membered cyclic ethers, suggesting applications in polymer chemistry (Kanoh et al., 2004).
Safety and Hazards
Eigenschaften
IUPAC Name |
[3,5-bis[[tert-butyl(diphenyl)silyl]oxy]phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H44O3Si2/c1-38(2,3)43(34-19-11-7-12-20-34,35-21-13-8-14-22-35)41-32-27-31(30-40)28-33(29-32)42-44(39(4,5)6,36-23-15-9-16-24-36)37-25-17-10-18-26-37/h7-29,40H,30H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDDISUZNVYXXHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3=CC(=CC(=C3)CO)O[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H44O3Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80455630 | |
| Record name | 3,5-Bis(tert-butyldiphenylsilyloxy)benzyl Alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80455630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
616.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
182250-70-0 | |
| Record name | 3,5-Bis[[(1,1-dimethylethyl)diphenylsilyl]oxy]benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=182250-70-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Bis(tert-butyldiphenylsilyloxy)benzyl Alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80455630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



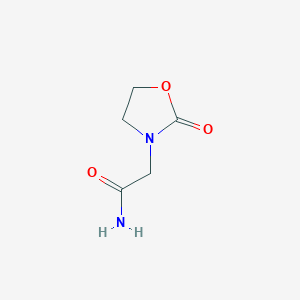

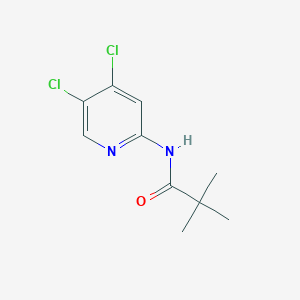
![4-Butyl-1H-benzo[d]imidazol-6-amine](/img/structure/B63838.png)
![Ethyl 4-[3-(trifluoromethyl)phenyl]-1,3-thiazole-2-carboxylate](/img/structure/B63839.png)
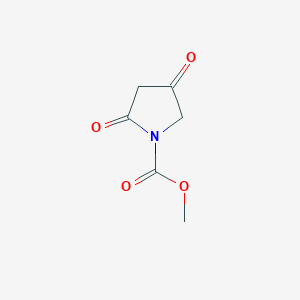
![(1R,5R)-1-propan-2-yl-4-sulfanylidene-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B63841.png)
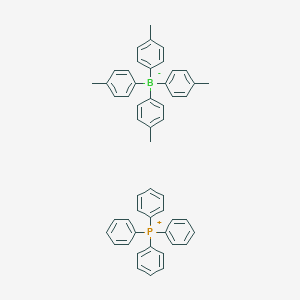
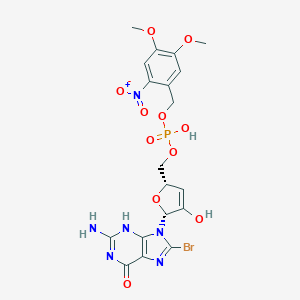

![6-Fluorobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B63848.png)

